molecular formula C9H5FO2S B175314 6-Fluorobenzo[b]thiophene-2-carboxylic acid CAS No. 142329-23-5

6-Fluorobenzo[b]thiophene-2-carboxylic acid

Cat. No. B175314
CAS RN: 142329-23-5
M. Wt: 196.2 g/mol
InChI Key: KAIFCLLXRYSWNU-UHFFFAOYSA-N
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Description

6-Fluorobenzo[b]thiophene-2-carboxylic acid is a compound that belongs to the class of benzo[b]thiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of the fluorine atom at the 6-position and a carboxylic acid group at the 2-position distinguishes it from other benzo[b]thiophene derivatives. Although the provided papers do not directly discuss 6-Fluorobenzo[b]thiophene-2-carboxylic acid, they offer insights into the chemistry of related benzo[b]thiophene compounds.

Synthesis Analysis

The synthesis of related benzo[b]thiophene derivatives involves multi-step reactions. For instance, the synthesis of 4-substituted benzo[b]thiophene-2-carboxamidines starts with the preparation of methyl 4-iodobenzo[b]thiophene-2-carboxylate from 3-fluoroiodobenzene, followed by thiophene annulation and amidination . Similarly, hexahydrobenzo[b]thiophene derivatives are synthesized through a fluoride-promoted tandem reaction between cyclic β-thiocyanatoenals and electron-deficient alkenes . These methods could potentially be adapted for the synthesis of 6-Fluorobenzo[b]thiophene-2-carboxylic acid by altering the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives is characterized by the presence of a thiophene ring fused to a benzene ring. The substitution pattern on the rings, such as the fluorine atom and carboxylic acid group in 6-Fluorobenzo[b]thiophene-2-carboxylic acid, significantly affects the compound's electronic and steric properties. The papers do not provide specific details on the molecular structure of 6-Fluorobenzo[b]thiophene-2-carboxylic acid, but the structural analyses of similar compounds are typically performed using techniques like IR, 1H NMR, and mass spectrometry .

Chemical Reactions Analysis

Benzo[b]thiophene derivatives participate in various chemical reactions. For example, benzo[b]thiophene-5,6-dicarboxaldehyde reacts with different reagents to form various ring systems condensed to benzo[b]thiophene . The reactivity of 6-Fluorobenzo[b]thiophene-2-carboxylic acid would likely be influenced by the electron-withdrawing effects of the fluorine atom and the carboxylic acid group, which could affect its participation in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect properties such as solubility, melting point, and reactivity. The papers provided do not discuss the specific properties of 6-Fluorobenzo[b]thiophene-2-carboxylic acid, but such properties are typically determined experimentally and can be predicted based on the properties of structurally similar compounds .

Scientific Research Applications

Electrosynthesis Applications

6-Fluorobenzo[b]thiophene-2-carboxylic acid is involved in electrosynthesis processes. For instance, anodic fluorination of certain benzo[b]thiophene derivatives leads to the formation of monofluorinated products like 6-Fluorobenzo[b]thiophene-2-carboxylic acid. This process is significant in synthesizing fluorinated organic compounds with potential applications in various fields (Yin, Inagi, & Fuchigami, 2011).

Anti-Inflammatory Properties

Research has shown that derivatives of 6-Fluorobenzo[b]thiophene-2-carboxylic acid, such as 5-substituted benzo[b]thiophene derivatives, exhibit potent anti-inflammatory activities. These derivatives are synthesized through specific chemical reactions and tested for their effectiveness in reducing inflammation (Radwan, Shehab, & El-Shenawy, 2009).

Luminescent Supramolecular Assemblies

Compounds related to 6-Fluorobenzo[b]thiophene-2-carboxylic acid have been used in the synthesis of luminescent supramolecular assemblies. These assemblies are formed through hydrogen-bonded complexes and exhibit notable photoluminescence properties, which are of interest in materials science and photophysics (Osterod et al., 2001).

Applications in Organic Electronics

Certain fluorobenzoic acids, including derivatives of 6-Fluorobenzo[b]thiophene-2-carboxylic acid, have been applied in the modification of organic materials like poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) in organic electronics. This modification significantly improves the conductivity and efficiency of organic solar cells, showcasing its potential in renewable energy technologies (Tan et al., 2016).

Pharmaceutical Research

While specifically excluding drug use and dosage, it's noteworthy that research has been conducted on derivatives of 6-Fluorobenzo[b]thiophene-2-carboxylic acid for pharmaceutical applications. These studies involve the synthesis of novel compounds and testing their biological activities, which may contribute to future drug development (Kathiravan, Venugopal, & Muthukumaran, 2017).

Mechanism of Action

properties

IUPAC Name

6-fluoro-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO2S/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIFCLLXRYSWNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407097
Record name 6-fluorobenzo[b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluorobenzo[b]thiophene-2-carboxylic acid

CAS RN

142329-23-5
Record name 6-Fluorobenzo[b]thiophene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142329-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-fluorobenzo[b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-1-benzothiophene-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 6-Fluorobenzo[b]thiophene-2-carboxylic acid interact with its target and what are the downstream effects?

A1: 6-Fluorobenzo[b]thiophene-2-carboxylic acid (BT2F) acts as an allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK) []. BDK is responsible for phosphorylating and inactivating the branched-chain α-ketoacid dehydrogenase complex (BCKDC), the enzyme responsible for the breakdown of BCAAs. By inhibiting BDK, BT2F prevents BCKDC phosphorylation, leading to its increased activity and enhanced BCAA catabolism []. This ultimately results in a reduction of plasma BCAA levels [].

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